

# Comprehensive Technical Guide to Quizalofop-P Herbicide

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## Compound Focus: Quizalofop-P

CAS No.: 100646-51-3

Cat. No.: S001433

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## Introduction and Chemical Profile

**Quizalofop-P**-ethyl is a selective, post-emergence aryloxyphenoxypropionate (FOP) herbicide renowned for its efficacy in controlling grassy weeds in broadleaf crops. It represents an advanced version of the earlier quizalofop, with the non-herbicidally active (S)-isomer removed during synthesis, resulting in enhanced purity and activity [1]. This optimization makes it a crucial tool in modern agricultural weed management systems, particularly in an era of increasing herbicide resistance and environmental concerns.

The global market for **Quizalofop-P**-ethyl demonstrates significant growth potential, with estimates projecting expansion from approximately \$410 million in 2024 to \$685 million by 2033, reflecting a Compound Annual Growth Rate (CAGR) of 5.8% [2]. Another market analysis suggests a slightly more conservative growth from \$500 million in 2025 to \$750 million by 2033 [3]. This growth is primarily fueled by the rising demand for effective post-emergence grass control solutions in major crops like soybeans, oilseeds, and pulses, coupled with the increasing prevalence of herbicide-resistant weed species necessitating more targeted control methods.

*Table 1: Fundamental Chemical Properties of Quizalofop-P-ethyl*

Property	Specification
Chemical Name	Ethyl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate [1]
CAS Number	100646-51-3 [1]
Molecular Formula	C <sub>19</sub> H <sub>17</sub> ClN <sub>2</sub> O <sub>4</sub> [1]
Molecular Weight	372.8 g/mol [1]
Chemical Class	Aryloxyphenoxypropionate (FOP) [1]
IUPAC Name	(RS)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionic acid [4]
Appearance	Clear to light amber liquid (EC formulations); solid powder (Technical Grade) [1]

## Physicochemical Properties and Environmental Fate

Understanding the environmental behavior of **Quizalofop-P-ethyl** is essential for assessing its ecological impact and application best practices. The herbicide exhibits specific properties that influence its mobility, persistence, and degradation in agricultural ecosystems, directly affecting its regulatory status and usage patterns across different regions.

Table 2: Environmental Fate and Physicochemical Properties

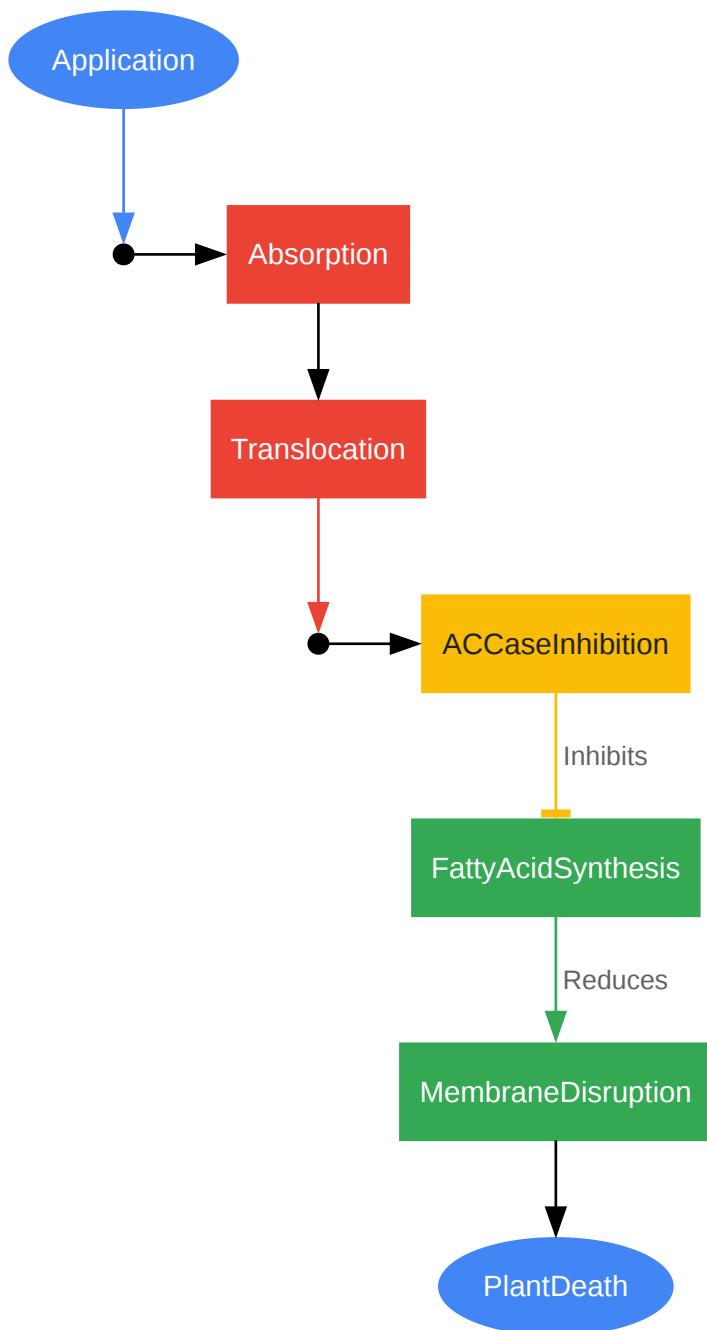
Parameter	Value	Interpretation/Implication
Solubility in Water (at 20°C, pH 7)	1000 mg/L [4]	Moderate solubility
Octanol-Water Partition Coefficient (Log P)	2.22 [4]	Low hydrophobicity; limited potential for bioaccumulation
Vapour Pressure (at 20°C)	866 mPa [4]	Highly volatile; drift mitigation is advisable during application
Dissociation Constant (pKa)	3.1 [4]	Weak acid

Parameter	Value	Interpretation/Implication
Soil DT <sub>50</sub> (Laboratory)	24.4 days [4]	Non-persistent
Soil DT <sub>50</sub> (Field)	39.0 days [4]	Moderately persistent
Aqueous Hydrolysis DT <sub>50</sub> (at 20°C & pH 7)	Stable [4]	Does not readily hydrolyze in water

**Quizalofop-P-ethyl** is considered to have low soil mobility and is not expected to leach significantly into groundwater [5]. It is biodegradable, with a soil half-life of approximately 60 days [5]. From an ecotoxicological perspective, it is classified as non-toxic to birds and bees but demonstrates toxicity to fish and arthropods [5] [4]. Regulatory attitudes toward **Quizalofop-P-ethyl** vary globally; for instance, the European Union has banned its use in agriculture due to concerns about environmental pollution and risks to human health, while other countries, including China and the United States, have established strict Maximum Residue Limits (MRLs) for agricultural products [6].

## Mechanism of Action and Biochemical Pathways

**Quizalofop-P-ethyl** exerts its herbicidal effect through a highly specific biochemical pathway that disrupts essential plant metabolic processes. The following diagram illustrates this mechanism of action and its consequences:



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Figure 1: Mechanism of Action of **Quizalofop-P-ethyl**. The herbicide is absorbed and translocated to meristems, where it inhibits ACCase, disrupting fatty acid synthesis and leading to plant death.

## Detailed Mechanism Description

- **Absorption and Translocation:** **Quizalofop-P-ethyl** is primarily absorbed through the leaves of grass weeds [1]. Following absorption, it undergoes rapid symplastic and apoplastic translocation, moving both upward and downward within the plant's vascular system. This systemic mobility ensures the herbicide reaches all vital tissues, with significant accumulation occurring in the shoot tips and meristematic regions where cell division is most active [1].
- **Target Enzyme Inhibition:** The primary molecular target of **Quizalofop-P-ethyl** is the plastidic enzyme **Acetyl-CoA Carboxylase (ACCase; EC 6.4.1.2)** [7] [1]. ACCase is a critical enzyme in the biosynthetic pathway of fatty acids, catalyzing the ATP-dependent carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the first committed step in *de novo* fatty acid biosynthesis [8].
- **Cellular and Physiological Consequences:** The inhibition of ACCase leads to a drastic reduction in the production of phospholipids, which are fundamental components of all cellular membranes [8]. The disruption in membrane biosynthesis is particularly detrimental in meristematic regions, leading to the arrest of new growth. Additionally, the inhibition stimulates the production of **Reactive Oxygen Species (ROS)**, such as hydrogen peroxide, resulting in oxidative stress and lipid peroxidation of existing cell membranes [8]. This combination of inhibited growth and cellular damage manifests visually as yellowing (chlorosis) and reddening of leaf tips and bases, followed by necrosis and eventual plant death, typically within 7-16 days after application [5].

## Application Protocols and Usage

### Target Crops and Weeds

**Quizalofop-P-ethyl** exhibits remarkable selectivity, making it safe for use in a wide range of broadleaf crops while effectively controlling grassy weeds [1]. Its specificity stems from the differential sensitivity of the ACCase enzyme between grasses (which possess a sensitive eukaryotic form) and broadleaf plants [8].

Table 3: Application Spectrum of **Quizalofop-P-ethyl**

Target Crops (Selective)	Target Grass Weeds (Controlled)
Soybeans [1]	Barnyardgrass ( <i>Echinochloa crus-galli</i> ) [1]

Target Crops (Selective)	Target Grass Weeds (Controlled)
Rapeseed/Canola [5] [1]	Foxtail ( <i>Setaria</i> spp.) [1]
Sugar beet [1]	Wild Oats ( <i>Avena fatua</i> ) [1]
Cotton [1]	Annual Ryegrass ( <i>Lolium rigidum</i> ) [5]
Peanuts [1]	Brome Grasses ( <i>Bromus</i> spp.) [5] [1]
Potatoes [5] [1]	Couch Grass ( <i>Elymus repens</i> ) [1]
Various Vegetables & Fruit Trees [1]	Johnsongrass ( <i>Sorghum halepense</i> ) [5]

## Application Methodologies

- **Timing and Method:** Application should be made **post-emergence**, when grass weeds are actively growing and ideally at an early growth stage (typically 2-5 leaf stage) for optimal absorption and translocation [1]. The standard application method is **foliar spray** using equipment calibrated to deliver a fine, even coverage. Standard application volumes range from 30 to 150 liters of tank mix per hectare [5].
- **Formulations and Doses:** The herbicide is available in various formulations to suit different needs, including **95% TC (Technical Grade)** and several **EC (Emulsifiable Concentrate)** formulations such as 5% EC, 12.5% EC, and 20% EC [1]. Recommended field doses typically fall between 50-100 g a.i. (grams of active ingredient) per hectare, depending on the target weed species, growth stage, and local recommendations [8].
- **Environmental Considerations:** Efficacy is highest in mild, fine weather conditions. Hot and dry weather can reduce control, while rain shortly after application may wash off the herbicide before it is fully absorbed [5] [1]. Clay content, soil pH, and organic matter have minimal impact on its performance, as it acts primarily through foliar contact and absorption rather than soil activity [5].

# Resistance Mechanisms and Experimental Characterization

## Emerging Resistance and Metabolic Detoxification

The intensive and repeated use of ACCase-inhibitors has led to the evolution of resistant weed populations worldwide. Resistance to **Quizalofop-P-ethyl** can occur via two primary mechanisms: **Target-Site Resistance (TSR)** and **Non-Target-Site Resistance (NTSR)**. NTSR, particularly metabolic resistance, is increasingly prevalent and concerning as it can confer cross-resistance to herbicides with different modes of action [7].

A key NTSR mechanism involves the **overexpression of glutathione S-transferase (GST) genes**. A 2024 study on *Polypogon fugax* identified a specific gene, **PfGSTF2**, which confers resistance through enhanced herbicide metabolism [7]. Transgenic rice calli and seedlings overexpressing PfGSTF2 showed clear resistance to **quizalofop-p-ethyl**. LC-MS analysis revealed that the recombinant PfGSTF2 protein detoxifies quizalofop by cleaving its ether bond, conjugating it with glutathione (GSH), and producing a propanoic acid derivative with significantly reduced herbicidal activity [7]. This metabolic pathway was further confirmed by the higher accumulation of these detoxified metabolites in resistant populations compared to susceptible ones.

## Transgenerational Adaptation

Fascinatingly, resistance can also be influenced by prior abiotic stresses through transgenerational adaptation. Research on *Eragrostis plana* demonstrated that populations primed by drought stress over two generations (G1 and G2) produced a progeny (G2) with decreased sensitivity to **quizalofop-p-ethyl** [8].

### Experimental Protocol for Transgenerational Study [8]:

- **Plant Material & Stress Setup:** A G0 population of *E. plana* was divided into four treatment groups: Check (CHK, no stress), Drought (DRY), Quizalofop (QPE, sub-lethal dose), and Combined stress (DRY×QPE).
- **Generational Stress Exposure:** G0 plants were exposed to their respective treatments, grown to maturity, and G1 seeds were collected. The G1 population was replanted and exposed to the same

treatments to produce a G2 generation, with each group isolated to prevent cross-pollination.

- **Dose-Response Assay:** The sensitivity of G0, G1, and G2 populations to quizalofop was evaluated by applying increasing doses (0 to 200 g a.i. ha<sup>-1</sup>). Injury percentage and shoot dry weight were assessed 35 days after application.
- **Biochemical & Molecular Analysis:** The resistant (DRY) and susceptible (CHK) G2 populations were analyzed. Measurements included stomatal conductance, hydrogen peroxide levels, lipid peroxidation (MDA content), and antioxidant enzyme activities (SOD, CAT, APX). Gene expression of cytochrome P450 genes (*CYP72A31* and *CYP81A12*) was quantified, and **quizalofop-p**-ethyl concentration within plant tissues was tracked over 144 hours using chromatographic techniques.

**Findings:** The DRY population exhibited a mechanism akin to cross-tolerance. It showed no significant physiological stress upon quizalofop treatment, maintained higher antioxidant enzyme activity, upregulated P450 gene expression, and metabolized the herbicide more rapidly, resulting in lower internal concentrations of the active compound [8].

## Analytical Detection Methods

Monitoring **Quizalofop-P**-ethyl residues is critical for food safety, environmental protection, and compliance with regulatory MRLs. Various analytical techniques have been developed, ranging from traditional chromatographic methods to rapid on-site immunoassays.

Table 4: Analytical Methods for **Quizalofop-P**-ethyl Detection

Method	Principle	Sensitivity (LOD)	Key Advantages	Key Limitations
HPLC / GC [6]	Separation via chromatography with UV or MS detection.	Varies with detector.	High accuracy and sensitivity; multi-residue analysis.	Expensive equipment; skilled operators; lengthy process.
HPLC-/UPLC-MS/MS [6]	Chromatographic separation with tandem mass spectrometry.	Very high (ng/mL range).	Gold standard for confirmation; high specificity and sensitivity.	Very high cost; complex operation and maintenance.
ic-ELISA [6]	Indirect competitive Enzyme-Linked	IC <sub>50</sub> of 34.95 ng/mL [6].	High throughput; cost-effective for	Time-consuming washing/coating



Method	Principle	Sensitivity (LOD)	Key Advantages	Key Limitations
	Immunosorbent Assay.		multiple samples.	steps; lab-bound.
AuNP-LFIA [6]	Gold Nanoparticle-based Lateral Flow Immunoassay.	Visual LOD: 10 ng/mL [6].	Rapid (8 min); on-site use; visual readout; low cost.	Qualitative/Semi-quantitative; less accurate than LC-MS/MS.

## Protocol for Gold Nanoparticle-based Lateral Flow Immunoassay (AuNP-LFIA) [6]

This protocol outlines the procedure for rapid, on-site detection of **Quizalofop-P-ethyl**.

- **Hapten Synthesis and Immunogen Preparation:** A hapten derivative of **Quizalofop-P-ethyl** with a carboxyl-reactive group is synthesized and conjugated to carrier proteins (BSA, OVA) to create immunogens and coating antigens. The hapten's structure is verified using  $^1\text{H}$  NMR and ESI-MS.
- **Monoclonal Antibody (mAb) Production:** Mice are immunized with the synthesized immunogen. Spleen cells from the immunized mouse with the highest antibody titer and inhibition are fused with myeloma cells to generate hybridomas. The hybridomas secreting specific mAbs against **Quizalofop-P-ethyl** are screened and cloned.
- **Strip Assembly and Testing:**
  - **Conjugation:** The selected anti-**quizalofop-p-ethyl** mAb is conjugated to gold nanoparticles (AuNPs).
  - **Strip Fabrication:** The conjugated AuNPs are deposited on a conjugate pad. The test line (T line) is coated with the **quizalofop-p-ethyl** hapten-OVA conjugate, and the control line (C line) is coated with goat anti-mouse IgG.
  - **Assay Procedure:** The sample extract is applied to the sample pad. As the liquid migrates, it rehydrates the AuNP-mAb conjugate. If no **quizalofop-p-ethyl** is present, the mAb binds to the hapten on the T line, forming a red band. If the herbicide is present, it binds to the mAb, preventing T line binding and resulting in no color at T. The C line should always capture AuNP-mAb complexes, confirming a valid test.
- **Result Interpretation:** Results are read visually within 8 minutes. The presence of both C and T lines indicates a negative result. The absence of the T line (with a visible C line) indicates a positive result. The visual limit of detection (LOD) for this assay is 10 ng/mL [6].

## Conclusion

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